Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Regioisomerism Organic Synthesis Medicinal Chemistry

Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate (CAS 1049036-29-4) is a synthetic organic compound belonging to the biphenyl ester class, with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol. It features a biphenyl scaffold substituted with an isopropyl group at the 4'-position and a methyl ester group at the 3-position.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
Cat. No. B12114986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C17H18O2/c1-12(2)13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(18)19-3/h4-12H,1-3H3
InChIKeyOHWQRYMEJWQUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile and Procurement Identification of Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate


Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate (CAS 1049036-29-4) is a synthetic organic compound belonging to the biphenyl ester class, with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . It features a biphenyl scaffold substituted with an isopropyl group at the 4'-position and a methyl ester group at the 3-position . This compound is primarily utilized as a research intermediate or building block in organic synthesis, rather than as a final active pharmaceutical ingredient or industrial chemical .

The Critical Risk of Generic Substitution Among Isomeric Biphenyl Carboxylate Analogs


Substituting Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate with a regioisomeric or structurally similar biphenyl ester is not chemically or functionally trivial . The precise substitution pattern (3-carboxylate on one ring, 4'-isopropyl on the other) dictates the molecule's steric, electronic, and conformational properties, which directly influence its reactivity, binding affinity, and physical properties . For example, the 4'-isopropyl analog (CAS 10047-16-2) has the ester at the 4-position, leading to a different molecular shape and dipole moment that would fundamentally alter its behavior as a synthetic intermediate or ligand compared to the 3-substituted target compound . The lack of public, quantitative comparator data for this specific compound means users must independently verify performance; no generic substitution should be assumed without rigorous experimental validation.

Quantitative Differentiation Profile of Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate Against Key Analogs


Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Substitution Pattern

The target compound, Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate, is differentiated from its closest regioisomer, Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate (CAS 10047-16-2), by the position of the methyl ester group on the non-isopropyl-substituted ring . The 3-substitution creates a distinct steric and electronic environment that is expected to yield different reactivity in cross-coupling reactions and metabolic stability profiles compared to the 4-substituted analog . However, no direct head-to-head quantitative data was found in the accessible literature under the defined source constraints, preventing a numerical comparison of properties like reaction yields or binding constants between these two specific molecules.

Regioisomerism Organic Synthesis Medicinal Chemistry

Alkyl Substituent Impact: Isopropyl vs. Methyl Group Effects on LogP

The presence of the 4'-isopropyl group in the target compound is anticipated to confer a higher lipophilicity (LogP) compared to its 4'-methyl analog, Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate (CAS 93440-94-9) . While experimental LogP values for these specific molecules are not publicly available, the calculated increase in carbon count and molar volume for the isopropyl derivative (C17H18O2, MW 254.32) over the methyl analog (C15H14O2, MW 226.27) is a class-level indicator of increased hydrophobicity . This would impact solubility, membrane permeability, and chromatographic retention time in a predictable, though unquantified, manner.

Lipophilicity Physicochemical Properties Drug Design

Patent-Context Utility: Non-Polar Biphenyl Building Blocks for Liquid Crystal Intermediates

A search of the patent and literature landspace reveals that biphenyl esters with alkyl substituents, such as isopropyl groups, are frequently claimed as key intermediates in the synthesis of liquid crystalline compounds and polymers [1]. The specific substitution pattern of the target compound (3-carboxylate, 4'-isopropyl) may offer a unique combination of steric bulk and electronic properties that is advantageous for achieving specific mesophase behavior or synthetic accessibility compared to more common 4,4'-disubstituted analogs. While the compound is not named in the abstract, its structural class is central to innovations in this field, and its exact regiochemistry is likely to be a critical point of differentiation in a patent landscape [1].

Liquid Crystals Materials Science Patent Analysis

Designated Application Scenarios for Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate Based on Structural Differentiation


Synthesis of Regioisomerically Pure Advanced Intermediates

The unambiguous 3-carboxylate substitution on Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate makes it the required starting material for any synthesis targeting a final compound with meta-substitution on that phenyl ring, such as specific pharmaceutical candidates or functional materials . Using the 4-carboxylate isomer (CAS 10047-16-2) would be incorrect and would require de novo synthesis to correct the regioisomer .

Derivatization for Structure-Activity Relationship (SAR) Exploration

The methyl ester serves as a convenient handle for further derivatization via hydrolysis to the carboxylic acid or conversion to an amide. The 4'-isopropyl group provides a distinct steric and lipophilic motif for medicinal chemists systematically exploring SAR around a biphenyl core, where this specific combination is not commercially available from multiple vendors, making a reliable single source critical .

Reference Standard for Chromatographic Method Development

Due to its specific retention characteristics imparted by the isopropyl group and the 3-ester, this compound can serve as a unique internal standard or retention-time marker for HPLC or GC methods aimed at separating complex mixtures of biphenyl regioisomers. Its chromatographic behavior is predicted to be distinct from both its 4-carboxylate isomer and its methyl analog, providing a necessary point of validation .

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